3,4-Dicyanothiophene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
thiophene-3,4-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2N2S/c7-1-5-3-9-4-6(5)2-8/h3-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLBLMYJYPZTEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20172213 | |
| Record name | 3,4-Dicyanothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20172213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18853-32-2 | |
| Record name | 3,4-Dicyanothiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018853322 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Thiophenedicarbonitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149716 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-Dicyanothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20172213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3,4 Dicyanothiophene and Functionalized Derivatives
Established Synthetic Routes to 3,4-Dicyanothiophene Core Structure
The foundational this compound molecule can be synthesized through several reliable methods, primarily involving the introduction of cyano groups onto a pre-existing thiophene (B33073) ring or the construction of the thiophene ring from acyclic precursors.
Cyanation of Halogenated Thiophene Precursors (e.g., 3,4-Dibromothiophene)
A prevalent and effective method for synthesizing this compound is the cyanation of 3,4-dibromothiophene (B32776). This reaction typically employs a metal cyanide salt, with copper(I) cyanide (CuCN) being a common reagent. The process involves the displacement of the bromine atoms on the thiophene ring with cyanide groups.
The reaction is generally carried out in a high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF), at elevated temperatures. For instance, refluxing 3,4-dibromothiophene with CuCN in DMF has been reported to yield this compound in good yields, with one study citing a yield of 72%. umons.ac.be This method's reliability and relatively high yield make it a preferred route for accessing the this compound core structure. The use of palladium catalysts in cyanation reactions of aryl halides is also a well-established strategy in organic synthesis, offering an alternative to copper-mediated reactions. organic-chemistry.org
Approaches from Tetracyanoethylene (B109619) or Tetracyanoethane (B8210308)
An alternative strategy for constructing the dicyanothiophene framework involves building the thiophene ring from acyclic precursors like tetracyanoethylene or tetracyanoethane. These methods are particularly useful for producing substituted dicyanothiophenes.
For example, the reaction of tetracyanoethylene with hydrogen sulfide (B99878) can lead to the formation of 2,5-diamino-3,4-dicyanothiophene. researchgate.netiucr.orgiucr.org This reaction proceeds by the addition of hydrogen sulfide to the electron-deficient tetracyanoethylene, followed by cyclization to form the thiophene ring. The resulting aminothiophene is stable and can be stored for extended periods. research-solution.com This diamino derivative serves as a versatile intermediate for further functionalization. iucr.orgiucr.org Similarly, tetracyanoethane can react with reagents like hydrogen bromide to yield 2-amino-5-bromo-3,4-dicyanopyrrole, showcasing the versatility of cyanocarbon compounds in heterocyclic synthesis. researchgate.net
Synthesis of Halogenated this compound Derivatives
Halogenated derivatives of this compound are crucial intermediates for creating more complex molecular architectures through cross-coupling reactions.
Dibromination of this compound via Organolithium Intermediates
Direct bromination of this compound using electrophilic brominating agents like N-bromosuccinimide (NBS) or bromine (Br₂) is often challenging. The strong electron-withdrawing nature of the two cyano groups deactivates the thiophene ring towards electrophilic substitution, often resulting in the recovery of the starting material. umons.ac.be
To overcome this, a more effective method involves the use of organolithium intermediates. researchgate.net This is achieved by first treating this compound with a strong base, such as lithium diisopropylamide (LDA), at low temperatures. This deprotonates the 2 and 5 positions of the thiophene ring, forming a dilithiated intermediate. Subsequent reaction with an electrophilic bromine source, like Br₂, affords 2,5-dibromo-3,4-dicyanothiophene in good yields. One study reported a yield of 62% for this dibromination process. umons.ac.be The use of LDA is crucial to avoid nucleophilic addition to the cyano groups, which can occur with other organolithium reagents like n-butyllithium. umons.ac.be
Alternative Routes to Dicyanothiophenes (e.g., 3,4-Dichloro-2,5-dicyanothiophene)
Alternative synthetic routes provide access to other halogenated dicyanothiophenes. For instance, 3,4-dichloro-1,2,5-thiadiazole (B139948) can be synthesized by reacting cyanogen (B1215507) with sulfur dichloride. google.comwikipedia.org While this produces a related heterocyclic system, it highlights the diverse synthetic strategies available for creating molecules with cyano and halogen functionalities on a five-membered ring. The synthesis of 2,5-dibromo-3,4-dinitrothiophene (B14878) from 2,5-dibromothiophene (B18171) is another example of building complex thiophene derivatives. researchgate.netchemicalbook.com
Preparation of Functionalized this compound Systems
The functionalization of the this compound core is essential for tailoring its electronic and physical properties for specific applications. This is often achieved through cross-coupling reactions, such as the Stille coupling, which allows for the introduction of various aryl or alkyl groups.
For example, 2,5-dibromo-3,4-dicyanothiophene can be coupled with organostannane reagents in the presence of a palladium catalyst to form more extended conjugated systems. umons.ac.beresearchgate.net This approach has been used to synthesize oligothiophenes containing a central this compound unit. umons.ac.be Similarly, functionalized monomers based on the 3,4-propylenedioxythiophene (B118826) (ProDOT) scaffold can be readily synthesized and polymerized, showcasing the versatility of thiophene derivatives in materials science. rsc.org The introduction of functional groups not only modulates the electronic properties but can also improve the solubility and processability of the resulting materials. polymer.cncjps.org
Synthetic Route Summary
| Product | Starting Material(s) | Key Reagents | Reported Yield |
| This compound | 3,4-Dibromothiophene | CuCN, DMF | 72% umons.ac.be |
| 2,5-Diamino-3,4-dicyanothiophene | Tetracyanoethylene | H₂S | 79-85% research-solution.com |
| 2,5-Dibromo-3,4-dicyanothiophene | This compound | LDA, Br₂ | 62% umons.ac.be |
| Terthiophene derivative | 2,5-Dibromo-3,4-dicyanothiophene, 2-octyl-5-tributylstannylthiophene | Pd catalyst (Stille coupling) | 60% umons.ac.be |
Conversion of Carbonyl-Protected Dibromothiophene Derivatives
One effective strategy for synthesizing functionalized 3,4-dicyanothiophenes involves a pathway that begins with dibromothiophene, incorporates a carbonyl group, protects it, and then converts the bromo groups to cyano groups. This sequence is necessary because certain reagents used for functionalization can react undesirably with an unprotected carbonyl group. umons.ac.be
The process typically starts with a Friedel-Crafts acylation of a dibromothiophene, such as 3,4-dibromothiophene, to introduce a keto-substituent. umons.ac.be For instance, reacting 3,4-dibromothiophene with an acyl chloride under Friedel-Crafts conditions yields a 2-acyl-3,4-dibromothiophene derivative. umons.ac.be
A critical subsequent step is the protection of the newly introduced carbonyl function. This is essential to prevent side reactions during later steps, such as lithiation, which would otherwise be compromised by the presence of the reactive keto group. umons.ac.be A common method for protection is the formation of an acetal. For example, reacting 2-octanoyl-3,4-dicyanothiophene with ethylene (B1197577) glycol in the presence of an acid catalyst like p-toluenesulfonic acid monohydrate converts the ketone into a 1,3-dioxolane (B20135) derivative. umons.ac.be This protecting group is stable under the conditions required for the subsequent reactions. organic-chemistry.org
With the carbonyl group protected, the dibromo-substituents can be converted to dicyano groups. This is typically achieved through cyanation using copper(I) cyanide (CuCN) in a high-boiling solvent like dimethylformamide (DMF) under reflux conditions. umons.ac.be This reaction effectively displaces the bromine atoms to yield the this compound core. umons.ac.be The protected derivative can then be further functionalized, for example, by bromination at other positions on the thiophene ring using reagents like lithium diisopropylamide (LDA) and bromine, before being used in further synthetic steps. umons.ac.be
| Step | Starting Material | Reagents | Intermediate/Product | Purpose |
|---|---|---|---|---|
| 1 | 3,4-Dibromothiophene | Acyl chloride (e.g., Octanoyl chloride), Lewis acid | 2-Octanoyl-3,4-dibromothiophene | Introduction of a carbonyl group. umons.ac.be |
| 2 | 2-Octanoyl-3,4-dibromothiophene | Copper(I) cyanide (CuCN), DMF (reflux) | 2-Octanoyl-3,4-dicyanothiophene | Conversion of bromo- to cyano- groups. umons.ac.be |
| 3 | 2-Octanoyl-3,4-dicyanothiophene | Ethylene glycol, p-toluenesulfonic acid monohydrate | Protected 2-octanoyl-3,4-dicyanothiophene | Protection of the ketone to prevent side reactions. umons.ac.be |
| 4 | Protected 2-octanoyl-3,4-dicyanothiophene | LDA, then Br₂ | 2-Bromo-5-(protected-octanoyl)-3,4-dicyanothiophene | Introduction of a bromine atom for further coupling reactions. umons.ac.be |
Synthesis of Monomers for Polymerization through Coupling Reactions (e.g., Stille Coupling)
Functionalized this compound derivatives are valuable monomers for creating conjugated polymers with specific electronic properties. researchgate.netresearchgate.netosti.gov The Stille cross-coupling reaction is a powerful and versatile method for C-C bond formation, widely used to synthesize these polymers. mdpi.comwiley-vch.de The reaction involves the coupling of an organostannane (organotin) compound with an organic halide or triflate, catalyzed by a palladium complex. mdpi.comlibretexts.org
The Stille reaction is favored for polymer synthesis due to its tolerance of a wide variety of functional groups and generally high yields. mdpi.comwiley-vch.de The catalytic cycle typically involves a Pd(0) species, which can be added directly (e.g., Pd(PPh₃)₄) or generated in situ from a Pd(II) precursor. wiley-vch.delibretexts.org The key steps are the oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organostannane reagent, and finally, reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. libretexts.org
In the context of this compound, a common strategy is to synthesize a dihalogenated dicyanothiophene monomer, which can then be polymerized with a bis(stannyl) comonomer. For example, 2,5-dibromo-3,4-dicyanothiophene can be coupled with a stannylated comonomer like 2,5-bis(tributylstannyl)thiophene (B173521) in a Stille polycondensation reaction to yield a conjugated polymer. umons.ac.beresearchgate.net Similarly, oligothiophenes can be synthesized by coupling a bromo-substituted this compound with a stannyl (B1234572) derivative. umons.ac.be A specific synthesis of an oligomer involved a two-fold Stille coupling between a stannyl derivative and a 2-bromo-5-substituted-3,4-dicyanothiophene. umons.ac.be
| Reactant 1 (Halide) | Reactant 2 (Stannane) | Catalyst | Product Type | Reference |
|---|---|---|---|---|
| 2,5-Dibromo-3,4-dicyanothiophene | 2-Octyl-5-tributylstannylthiophene | Pd(PPh₃)₄ | Oligothiophene (Terthiophene 1a) | researchgate.net |
| 2-Bromo-5-(substituted)-3,4-dicyanothiophene | 2,5-Bis(tributylstannyl)thiophene | Not specified | Oligothiophene | umons.ac.be |
| Monomer with bromo group | 2-(tri-n-butylstannyl)-4-dodecylthiophene | Not specified | Intermediate for polymer monomer | polymer.cn |
Reactivity and Derivatization Strategies of 3,4 Dicyanothiophene
Influence of Electron-Withdrawing Cyano Groups on Reactivity
The two cyano (–CN) groups at the 3- and 4-positions of the thiophene (B33073) ring are powerful electron-withdrawing groups. umons.ac.beresearchgate.net This electronic feature is a primary determinant of the compound's chemical reactivity. umons.ac.be The strong electron-withdrawing nature of the cyano groups deactivates the thiophene ring towards typical electrophilic substitution reactions but, conversely, activates it for nucleophilic attack. umons.ac.bewikipedia.org This heightened electrophilicity makes 3,4-dicyanothiophene a valuable component in the synthesis of n-type semiconducting materials and other functional organic molecules. umons.ac.becjps.orgresearchgate.netresearchgate.net The presence of these groups lowers the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), a desirable characteristic for applications in organic electronics. cjps.orgresearchgate.netmdpi.com
Nucleophilic Substitution Reactions
The electron-deficient nature of the this compound ring system makes it susceptible to nucleophilic attack. wikipedia.orgmasterorganicchemistry.com This reactivity has been exploited in various synthetic methodologies.
Sigma-Complexation with Cyclic Secondary Amines
Kinetic studies have investigated the reactions of dicyanothiophenes with cyclic secondary amines, such as morpholine, piperidine, and pyrrolidine. nih.govacs.orgresearchgate.net These reactions proceed via a σ-complexation mechanism. nih.gov The initial step involves the formation of a zwitterionic σ-adduct, which is the rate-determining step, followed by its rapid decomposition. nih.gov The electrophilicity of the thiophene derivative plays a crucial role in these reactions. For instance, studies on 3,5-dicyanothiophene have quantified its electrophilicity parameter, providing insights into its reactivity with various nucleophiles. nih.govacs.orgresearchgate.net The reaction rates are influenced by the nucleophilicity of the amine and the solvent used. nih.govresearchgate.net
Aromatic Nucleophilic Substitution Investigations
Aromatic nucleophilic substitution (SNAr) is a key reaction pathway for functionalizing electron-poor aromatic systems like this compound. wikipedia.orgacs.org In these reactions, a nucleophile displaces a leaving group on the aromatic ring. wikipedia.org While direct substitution on the dicyanothiophene core itself is less common without a suitable leaving group, the principles of SNAr are central to understanding its reactivity. The electron-withdrawing cyano groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby facilitating the substitution process. masterorganicchemistry.com This type of reactivity has been explored in the synthesis of various derivatives, including those with applications as fluorescent dyes. beilstein-journals.org
Electrophilic Functionalization Approaches
Despite the deactivated nature of the ring, electrophilic functionalization of this compound can be achieved through indirect methods, primarily involving organometallic intermediates.
Directed Lithiation and Subsequent Quenching Reactions
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heterocyclic compounds. wikipedia.org This method involves the deprotonation of a position ortho to a directing metalating group (DMG) by an organolithium reagent. wikipedia.org For thiophenes, lithiation typically occurs at the C2 or C5 position. uwindsor.ca In the case of this compound, lithiation using a strong base like lithium diisopropylamide (LDA) can generate a lithiated intermediate. umons.ac.be This intermediate can then be trapped with various electrophiles in a quenching reaction, allowing for the introduction of a wide range of functional groups. nih.govmit.edu For example, reaction with bromine can introduce a bromine atom onto the thiophene ring. umons.ac.be However, this process can sometimes lead to a mixture of products, including starting material and di-substituted compounds, which can be challenging to separate. umons.ac.be
Table 1: Products from Lithiation and Quenching of this compound
| Lithiating Agent | Electrophile | Product | Yield | Reference |
| LDA | Bromine | 2-Bromo-3,4-dicyanothiophene | 35% | umons.ac.be |
| LDA | Bromine | 2,5-Dibromo-3,4-dicyanothiophene | 24% | umons.ac.be |
This table is based on a reported reaction that yielded a mixture of products.
Challenges in Direct Halogenation
Direct halogenation of this compound presents significant challenges. umons.ac.be The strong deactivating effect of the two cyano groups makes the thiophene ring resistant to electrophilic attack by common halogenating agents like N-bromosuccinimide (NBS) or bromine in chloroform. umons.ac.be Attempts to directly brominate this compound under these conditions have been reported to be unsuccessful, with the starting material being recovered quantitatively. umons.ac.be This lack of reactivity underscores the profound influence of the electron-withdrawing substituents on the thiophene core and necessitates the use of alternative strategies, such as the directed lithiation approach described above, for the introduction of halogen atoms.
Cyclization and Condensation Reactions for Macrocycle Formation
The presence of two adjacent nitrile groups in this compound facilitates its use as a building block in the formation of larger ring systems through cyclization and condensation reactions. These reactions are fundamental in the synthesis of tetraazaporphyrin derivatives and other related macrocycles.
Mixed condensation of 3,4-dicyanothiophenes with substituted phthalonitriles can yield A₃B-type porphyrazines. researchgate.net For instance, the reaction of 2,5-dithienyl-3,4-dicyanothiophene with 2,5-di(alkyloxy)phthalonitriles in the presence of lithium alkoxide has been used to prepare unsymmetrically substituted tetraazaporphyrins, specifically dithienylthienotris(dialkyloxybenzo)-tetraazaporphyrins where the alkyl group can be butyl or octyl. researchgate.net
Low-symmetrical tetraazaporphyrins (TAPs) with one to three thiophene rings can be produced by reacting 2,5-diphenyl-3,4-dicyanothiophene and phthalonitrile (B49051) with ruthenium (III) trichloride, 4-methylpyridine, and DBU in 2-ethoxyethanol (B86334) at 135 °C. researchgate.net In these reactions, two thiophene-annelated tetraazaporphyrins can be isolated as opposite and adjacent isomers. researchgate.net X-ray crystallography of one such structure revealed that the thiophene ring, linked at the 3,4-positions on the tetraazaporphyrin scaffold, deviates from the mean plane of the four central pyrrole (B145914) nitrogen atoms. researchgate.net
The condensation of 2,5-diamino-3,4-dicyanothiophene with 1,3-diiminoisoindoline (B1677754) is a key reaction in the synthesis of macrocyclic compounds. However, the outcome of this reaction is highly dependent on the reaction conditions. In dimethylformamide, the reaction exclusively yields an open-chain compound. surrey.ac.uk Conversely, when the reaction is carried out in 2-methoxyethanol, an intermediate two-unit compound, l-imino-3-(5-amino-3,4-dicyano-2-thienyl)iminoisoindoline, is formed. surrey.ac.uk This intermediate can be converted to an unsymmetrical four-unit compound, though subsequent cyclization has proven challenging under various conditions. surrey.ac.uk
In some cases, the reaction between substituted 1,3-diiminoisoindolines and 2,5-diamino-3,4-dicyanothiophene can lead to the formation of nickel seco-tribenzoporphyrazines as minor products. researchgate.net These compounds have been characterized by various spectroscopic methods, and their tetraazachlorin-type UV-vis spectra have been explained through DFT and TDDFT calculations. researchgate.net
| Reactants | Solvent | Product(s) |
| 2,5-diamino-3,4-dicyanothiophene and 1,3-diiminoisoindoline | Dimethylformamide | Open chain compound |
| 2,5-diamino-3,4-dicyanothiophene and 1,3-diiminoisoindoline | 2-Methoxyethanol | l-imino-3-(5-amino-3,4-dicyano-2-thienyl)iminoisoindoline |
| Substituted 1,3-diiminoisoindolines and 2,5-diamino-3,4-dicyanothiophene | Not specified | Nickel seco-tribenzoporphyrazines (minor) |
Formation of Tetraazaporphyrin Derivatives (e.g., Thienotris(dioctyloxybenzo)tetraazaporphyrins)
Transformations of Amino-Substituted Dicyanothiophenes
Amino-substituted dicyanothiophenes are valuable intermediates that can undergo further transformations, including condensation with aldehydes and ring rearrangements, to generate a variety of heterocyclic compounds.
The condensation of amino-substituted thiophenes with aromatic aldehydes is a common strategy for synthesizing more complex molecules. For example, 2-aminothiophenol (B119425) readily condenses with various aldehydes in the presence of iodine in DMF to produce 2-substituted benzothiazoles. organic-chemistry.org This method is efficient, particularly for aromatic aldehydes, and avoids the need for harsh or toxic reagents. organic-chemistry.org
In a related context, an anomalous reaction was observed during studies of the intermediate compound l-imino-3-(5-amino-3,4-dicyano-2-thienyl)iminoisoindoline, which formed from the reaction of 2,5-diamino-3,4-dicyanothiophene and 1,3-diiminoisoindoline. surrey.ac.uk When this intermediate was reacted with benzaldehyde, it yielded a reduced product instead of the expected Schiff's base. surrey.ac.uk
| Amine Reactant | Aldehyde Reactant | Conditions | Product Type |
| 2-Aminothiophenol | Aromatic Aldehydes | Iodine, DMF | 2-Substituted Benzothiazoles |
| l-imino-3-(5-amino-3,4-dicyano-2-thienyl)iminoisoindoline | Benzaldehyde | Not specified | Reduced Product |
Amino-substituted dicyanothiophenes can undergo ring rearrangements to form different heterocyclic systems. One notable transformation is the rearrangement to mercaptopyrrole derivatives. Specifically, 2,5-diamino-3,4-dicyanothiophene can be converted into 2-amino-3,4-dicyano-5-mercaptopyrrole. duq.edu
Condensation with Aromatic Aldehydes
Chalcogenation Reactions and Selenadiazole Formation
Chalcogenation reactions of this compound, particularly with selenium-containing reagents, lead to the formation of novel heterocyclic systems. The reaction of this compound with 2-pyridylselenyl chloride results in the formation of 3-(4-cyanothiophen-3-yl)- surrey.ac.ukresearchgate.netgrafiati.comselenadiazolo[4,5-a]pyridin-4-ium chloride. researchgate.netiucr.orgresearchgate.net This product crystallizes as a salt and exhibits strong chalcogen interactions, specifically Se···Cl and Se···S bonds. researchgate.netiucr.orgresearchgate.net
Recent research has shown that 2-pyridylselenyl reagents can cyclize with unactivated nitriles under mild conditions to synthesize previously unknown 1,2,4-selenadiazoles. iucr.orgresearchgate.net This methodology has been applied to this compound, demonstrating the versatility of these reagents in creating complex heterocyclic structures. iucr.orgresearchgate.net
| Reactant 1 | Reactant 2 | Product |
| This compound | 2-Pyridylselenyl chloride | 3-(4-cyanothiophen-3-yl)- surrey.ac.ukresearchgate.netgrafiati.comselenadiazolo[4,5-a]pyridin-4-ium chloride |
Advanced Materials Science Applications of 3,4 Dicyanothiophene Derivatives
Conjugated Polymers for Organic Electronics
Conjugated polymers are the cornerstone of many organic electronic devices, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The performance of these devices is intrinsically linked to the chemical structure and properties of the constituent polymers. 3,4-Dicyanothiophene has been identified as a key building block for creating polymers that serve as the electron-donating component in the active layer of such devices.
This compound is an electron-deficient five-membered heterocycle that is both structurally simple and synthetically accessible. osti.govresearchgate.net These characteristics make it an attractive and low-cost building block for the large-scale production of high-performance polymer donors for polymer solar cells (PSCs). osti.gov Its incorporation into a polymer backbone allows for precise tuning of the material's optoelectronic properties. Researchers have successfully synthesized a variety of high-performance, wide-bandgap conjugated polymers using DCT, demonstrating its versatility. osti.gov For instance, the use of DCT in ternary random copolymerization has proven to be a simple yet effective strategy for constructing halogen-free and low-cost polymer donors for high-performance PSCs.
The this compound unit is distinguished by its strong electron-withdrawing nature, a direct result of the two nitrile (-C≡N) groups attached to the thiophene (B33073) ring. rsc.org When incorporated into a conjugated polymer backbone, the DCT unit effectively lowers the polymer's HOMO energy level. nih.govcolab.ws This electron-withdrawing capability has been successfully exploited to create polymer donors with deep-lying HOMO levels, which is a crucial strategy for improving the performance of organic solar cells. researchgate.netresearcher.life For example, the introduction of DCT units into polymer donors has been shown to effectively downshift their HOMO levels, leading to improved VOC in the final devices.
Table 1: Properties of Selected this compound-Based Polymer Donors
| Polymer Donor | HOMO Level (eV) | Acceptor | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (VOC) (V) | Energy Loss (Eloss) (eV) |
| PBDCT | Deep-lying | - | 19.84 | - | 0.476 |
| PBCNT75 | - | Y6-BO | 15.7 | 0.83 | - |
| PFBCNT20 | Deep-lying | Y6-BO | 16.3 | Enhanced | 0.23 |
| PFBCNTx (Ternary) | - | Y6-BO, PC71BM | 16.6 | Higher | 0.22 |
| PB3TCN-C66 | - | IT-4F | 11.2 | Higher | Reduced |
Data sourced from references osti.govrsc.orgnih.govcolab.wspolymer.cn. Note: "-" indicates data not specified in the provided sources.
The performance of organic electronic devices is heavily influenced by the solid-state morphology of the active layer, particularly the ordering and packing of the polymer chains. High crystallinity and strong interchain interactions are desirable as they facilitate efficient charge transport. The incorporation of this compound into polymer chains can significantly enhance these properties. researchgate.net
The nitrile groups of the DCT unit can participate in noncovalent interactions, specifically S···C≡N interactions, with the sulfur atoms of adjacent thiophene units. researchgate.net These interactions promote a more coplanar conjugated backbone and foster strong interchain electronic coupling. researchgate.netcolab.ws This leads to more ordered molecular packing and higher polymer crystallinity. researchgate.net Furthermore, the specific arrangement of the DCT unit in relation to neighboring thiophene units can encourage a pseudo-linear chain conformation, which results in more compact π-π stacking, a key feature for efficient charge hopping between polymer chains. researchgate.net Grazing-incidence wide-angle X-ray scattering (GIWAXS) studies have confirmed that the presence of DCT units can increase the intensity of the (010) diffraction peak, which is indicative of stronger interchain interactions and enhanced crystallinity. polymer.cn
For bulk heterojunction (BHJ) solar cells, the ideal morphology consists of a bicontinuous interpenetrating network of the donor and acceptor materials. This structure provides large interfacial areas for exciton (B1674681) dissociation and continuous pathways for charge carriers to travel to their respective electrodes. The unique aggregation properties of DCT-based polymers contribute to the formation of such favorable morphologies. nih.govcolab.ws
Blends containing DCT-based polymers, such as the high-performing PBDCT, have been shown to form a bi-continuous crystalline fibrillary network structure. researchgate.netnih.govresearcher.life This network of nanofibrils is highly conducive to both exciton diffusion and efficient charge transport. nih.govcolab.ws Morphological studies using atomic force microscopy (AFM) and transmission electron microscopy (TEM) have revealed that blends with DCT-containing polymers form uniform and smooth surfaces with well-defined fibrillar structures and appropriate domain sizes, which are ideal for efficient charge generation and transport. polymer.cn
Enhancing Polymer Crystallinity and Interchain Interactions
Application in Organic Photovoltaics (OPVs) and Polymer Solar Cells (PSCs)
The advantageous electronic and morphological properties conferred by the this compound unit translate directly into improved performance in organic photovoltaic devices. Its primary role is to enable higher efficiencies by minimizing energy losses that are inherent to the photon-to-electron conversion process in OPVs.
The incorporation of this compound has proven to be a highly effective strategy for reducing these energy losses, particularly the nonradiative recombination losses. rsc.orgresearcher.life The deep HOMO level engineered by the electron-withdrawing DCT unit is a key factor in this reduction. nih.govcolab.wsresearcher.life By creating a larger energy offset between the donor and acceptor materials, charge separation can become more efficient, and charge recombination can be suppressed.
Research has demonstrated a direct link between the use of DCT-based polymers and a reduction in both radiative and nonradiative recombination energy losses. nih.govcolab.ws For instance, ternary copolymers incorporating DCT have led to devices with significantly higher VOC values, which is mainly attributed to the reduction in nonradiative recombination energy loss. rsc.orgpolymer.cnresearchgate.net In one notable case, a solar cell based on the DCT-containing polymer PBDCT achieved a record-breaking low Eloss of 0.476 eV, which was instrumental in reaching a power conversion efficiency of 19.84%. nih.govcolab.ws Another study reported a low nonradiative recombination energy loss of just 0.22 eV in a ternary solar cell utilizing a DCT-based terpolymer. rsc.org
Development of Halogen-Free Polymer Donors
In the pursuit of more environmentally friendly and cost-effective organic solar cells (OSCs), significant research has focused on developing halogen-free polymer donors. Traditionally, halogen atoms like fluorine or chlorine were incorporated into donor polymers to lower the Highest Occupied Molecular Orbital (HOMO) energy levels, which in turn increases the open-circuit voltage (Voc) of the solar cell. However, the synthesis of these halogenated polymers is often complex and costly. cjps.org
The this compound moiety has emerged as a highly effective, halogen-free alternative. cjps.org Its strong electron-withdrawing capability allows it to effectively lower the HOMO energy levels of conjugated polymers without the need for halogenation. polymer.cnrsc.org This simplifies the synthesis process, potentially reducing production costs. cjps.org
Researchers have successfully constructed a series of halogen-free polymer donors by incorporating DCT units via ternary random copolymerization. cjps.org For example, a set of polymers, designated PBCNTx (where x represents the molar ratio of the DCT unit), were synthesized to demonstrate the viability of this approach. The introduction of the DCT building block not only simplified the synthetic route but also proved to be a simple yet potent strategy for creating low-cost, high-performance polymer donors for next-generation polymer solar cells. cjps.org Another study focused on creating wide-bandgap polymer donors using dicyanobithiophene (2CT), a related nonfused electron-deficient block, further highlighting the trend towards simplified, non-halogenated donor materials. nih.gov
Impact on Open-Circuit Voltage (Voc) and Power Conversion Efficiency (PCE)
The integration of this compound into polymer donors has a profound and positive impact on the key performance metrics of organic solar cells, namely the open-circuit voltage (Voc) and power conversion efficiency (PCE).
The strong electron-withdrawing nature of DCT effectively lowers the HOMO energy level of the polymer donor. cjps.orgpolymer.cn This deeper HOMO level increases the energy difference between the donor's HOMO and the acceptor's Lowest Unoccupied Molecular Orbital (LUMO), which is a primary determinant of the device's Voc. Consequently, polymers incorporating DCT consistently exhibit higher Voc values compared to their analogues without the dicyano- groups. polymer.cnosti.gov This enhancement of Voc is achieved while also reducing energy loss (ΔEloss), particularly losses associated with non-radiative recombination. polymer.cnrsc.orgresearchgate.net
Table 1: Photovoltaic Performance of Solar Cells Based on this compound (DCT) Polymer Donors
| Polymer Donor | Acceptor(s) | Voc (V) | PCE (%) | Energy Loss (ΔEloss) (eV) |
| PBCNT75 | Y6-BO | 0.83 | 15.7 | - |
| PFBCNT20 | Y6-BO | - | 16.3 | 0.23 |
| PFBCNT20 | Y6-BO:PC71BM | - | 16.6 | 0.22 |
| PB3TCN-C66 | IT-4F | - | 11.2 | Reduced |
| PB2CT-BO | BTP-CN-HD | - | 15.3 | 0.514 |
| PBDCT | - | - | 19.84 | 0.476 |
Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)
The utility of this compound extends beyond photovoltaics into other areas of organic electronics like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). In these devices, the efficient transport of charge carriers (electrons and holes) is paramount for high performance. myskinrecipes.comfrontiersin.org
This compound's structure makes it a valuable building block for organic semiconductors with excellent electron-transport properties. myskinrecipes.com Its ability to enhance charge mobility and improve the stability of materials contributes directly to better performance and efficiency in electronic devices. myskinrecipes.com While specific high-performance OLEDs based solely on DCT are a developing area, its fundamental properties are relevant. The performance of OLEDs is highly dependent on managing charge injection, transport, and recombination, and materials that facilitate electron movement are crucial. researchgate.netelsevier.comscitechdaily.com
In the realm of OFETs, which are fundamental components of modern electronic circuits, high charge carrier mobility is a key metric. frontiersin.orgnih.gov The design of novel organic semiconductor materials is critical for developing high-performance OFETs. frontiersin.org Materials based on building blocks like diketopyrrolopyrrole (DPP), which, like DCT, is an electron-accepting unit, have shown great promise. frontiersin.org The incorporation of strong electron-withdrawing units such as DCT into π-conjugated systems is a recognized strategy for creating n-type (electron-transporting) or ambipolar (hole- and electron-transporting) semiconductors, which are essential for fabricating complex organic circuits. frontiersin.org The inherent properties of DCT, such as promoting a more linear and planar polymer conformation, can lead to stronger intermolecular interactions and improved charge transport pathways, which are beneficial for OFET applications. osti.gov
Advanced Organic Dyes and Pigments for Coatings and Imaging Technologies
Beyond electronic devices, this compound and its derivatives are being explored for the synthesis of advanced organic dyes and pigments. myskinrecipes.com High-performance pigments are used in a wide array of applications, including high-quality coatings, printing inks, and plastics. researchgate.netdic-global.com Key properties for these applications include high thermal stability, light resistance, and specific color characteristics. dic-global.com
Phthalocyanines, a class of intensely colored macrocyclic compounds, have long been used as robust pigments and dyes. acs.org The synthesis of phthalocyanine (B1677752) analogues often starts from phthalonitrile (B49051) precursors. By analogy, dicyanothiophene can be used as a precursor to synthesize thiophene-fused analogues of phthalocyanines and porphyrazines. These novel structures can exhibit unique optical and electronic properties, such as altered absorption spectra and redox behavior, compared to their conventional benzene-based counterparts. acs.org This opens up possibilities for creating new pigments with tailored colors and enhanced stability for specialized applications in high-performance coatings and advanced imaging systems. myskinrecipes.com The strong intermolecular interactions and high stability associated with structures like diketopyrrolopyrroles (DPPs), which share some structural motifs with fused dinitrile systems, demonstrate the potential for creating highly durable and brightly colored materials from such building blocks. researchgate.net
Structural and Spectroscopic Characterization of 3,4 Dicyanothiophene Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of 3,4-dicyanothiophene-containing molecules. By analyzing the chemical shifts, coupling constants, and signal intensities in both proton (¹H) and carbon (¹³C) NMR spectra, researchers can deduce the connectivity of atoms and the electronic environment within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR)
Proton NMR provides information about the hydrogen atoms within a molecule. In derivatives of this compound, the chemical shifts of the aromatic protons are particularly informative. For instance, in a study involving copolymers containing this compound, the ¹H NMR spectrum (measured in Chloroform-d at 400 MHz) of a specific terthiophene intermediate showed a singlet at 7.323 ppm, which was attributed to the two protons on the terminal thiophene (B33073) rings. rsc.org Another investigation on poly[(this compound-2,5-diyl)-(9,9-dioctylfluorene-2,7-diyl)] reported aromatic proton signals as a doublet at 7.93 ppm and an overlapped signal at 7.86 ppm in the ¹H NMR spectrum (400 MHz, CDCl₃). rsc.org The specific chemical shifts and splitting patterns are crucial for confirming the successful synthesis of the target molecules.
| Compound | Solvent | Frequency (MHz) | ¹H Chemical Shift (δ, ppm) | Reference |
| 5,5''-Dibromo-4,4''-didodecyl-(2,2':5',2''-terthiophene)-3',4'-dicarbonitrile | Chloroform-d | 400 | 7.323 (s, 2H) | rsc.org |
| Poly[(this compound-2,5-diyl)-(9,9-dioctylfluorene-2,7-diyl)] | CDCl₃ | 400 | 7.93 (d, J = 8.0 Hz, 2H), 7.86 (overlapped, 4H) | rsc.org |
Carbon Nuclear Magnetic Resonance (¹³C NMR)
Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the thiophene ring and the cyano groups are characteristic. In the ¹³C NMR spectrum of poly[(this compound-2,5-diyl)-(9,9-dioctylfluorene-2,7-diyl)] (100 MHz, CDCl₃), signals were observed at δ 153.2, 152.9, 142.5, 129.4, 127.1, 122.2, 121.5, 113.2, and 108.6, corresponding to the various carbon environments in the polymer backbone. rsc.org For a different terthiophene dicarbonitrile compound, the ¹³C NMR spectrum (100 MHz, CDCl₃) showed signals at δ 145.26, 145.15, 130.91, 129.72, 124.13, 112.95, and 105.95. rsc.org These values are instrumental in confirming the structural integrity of the synthesized compounds.
| Compound | Solvent | Frequency (MHz) | ¹³C Chemical Shift (δ, ppm) | Reference |
| Poly[(this compound-2,5-diyl)-(9,9-dioctylfluorene-2,7-diyl)] | CDCl₃ | 100 | 153.2, 152.9, 142.5, 129.4, 127.1, 122.2, 121.5, 113.2, 108.6 | rsc.org |
| 5,5''-Dibromo-4,4''-didodecyl-(2,2':5',2''-terthiophene)-3',4'-dicarbonitrile | CDCl₃ | 100 | 145.26, 145.15, 130.91, 129.72, 124.13, 112.95, 105.95 | rsc.org |
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of compounds and can also provide information about their structure through fragmentation patterns.
High-Resolution Fast Atom Bombardment Mass Spectrometry (FAB MS)
High-Resolution Fast Atom Bombardment (FAB) Mass Spectrometry is a soft ionization technique where a high-energy beam of neutral atoms, typically xenon or argon, bombards a sample mixed in a non-volatile liquid matrix, such as glycerol. wikipedia.org This method is particularly useful for obtaining the molecular weight of non-volatile or thermally unstable compounds. In the characterization of porphyrazine derivatives containing this compound units, high-resolution FAB MS was employed to confirm the structures of the synthesized macrocycles. researchgate.net This technique provides precise mass measurements, allowing for the determination of the elemental composition of the molecular ion. taylorandfrancis.com
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization (EI) is a hard ionization technique where high-energy electrons bombard a vaporized sample, leading to the formation of a molecular ion (M⁺) and various fragment ions. libretexts.org The resulting mass spectrum displays a fragmentation pattern that can be used as a "fingerprint" for a particular compound. While EI-MS is a powerful tool, the high energy involved can sometimes lead to the absence of a molecular ion peak for less stable molecules. libretexts.org In the study of various organic compounds, EI-HRMS (High-Resolution Mass Spectrometry) has been utilized to determine the elemental compositions of fragments, aiding in structural elucidation. mit.edu
Time-of-Flight Mass Spectrometry (TOF-MS)
Time-of-Flight (TOF) mass spectrometry separates ions based on their mass-to-charge ratio by measuring the time it takes for them to travel through a field-free drift tube. studymind.co.uk Lighter ions travel faster and reach the detector first. savemyexams.com TOF-MS is often coupled with soft ionization techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) and is known for its high mass accuracy and resolution. MALDI-TOF mass spectrometry has been used to confirm the structure of polymers, where peaks correspond to the expected chain masses. researchgate.net In the characterization of novel phthalocyanine (B1677752) analogues, high-resolution MALDI-TOF/TOF mass spectrometry has been instrumental. researchgate.netresearchgate.net
| Technique | Ionization Method | Key Information Provided |
| FAB MS | Soft (High-energy neutral atoms) | Molecular weight of non-volatile/thermally unstable compounds, elemental composition. |
| EI-MS | Hard (High-energy electrons) | Molecular weight, structural information from fragmentation patterns. |
| TOF-MS | Varies (often coupled with MALDI or ESI) | High-accuracy mass measurement, molecular weight of large molecules (polymers). |
Optical Absorption and Emission Spectroscopy
Optical spectroscopy provides key insights into the electronic transitions and excited state properties of this compound-containing materials.
UV-Vis spectroscopy is a fundamental technique used to probe the electronic absorption properties of molecules. In the context of materials incorporating this compound, this method reveals how the inclusion of this unit affects the electronic structure and light-absorbing characteristics.
For instance, ternary copolymers incorporating this compound (DCT) exhibit strong absorption in the 400–700 nm range in thin films. polymer.cn This broad absorption is complementary to that of common electron acceptors like Y6-BO, making these copolymers suitable for use in organic solar cells. polymer.cn The optical bandgaps of these polymer films, calculated from the onset of their absorption spectra, are around 1.83 eV. polymer.cn
The introduction of the DCT unit into a polymer backbone, such as in the case of PFBCNTx copolymers, influences the highest occupied molecular orbital (HOMO) levels. As the content of the electron-withdrawing DCT unit increases, the HOMO levels of the copolymers gradually shift to deeper energies. polymer.cn This tunability of energy levels is a significant advantage in designing efficient organic electronic devices. polymer.cnrsc.org
In the study of tetraazaporphyrins (TAPs) fused with diphenylthiophene units derived from 2,5-diphenyl-3,4-dicyanothiophene, UV-Vis spectroscopy showed that increasing the number of fused thiophene rings leads to a lower energy shift (bathochromic shift) of the Q band absorption. nih.gov For example, a TAP with four fused diphenylthiophene rings exhibits a Q-band absorption maximum at 758 nm. researchgate.net
The solvent and aggregation state can also influence the UV-Vis spectra. Temperature-dependent absorption studies of DCT-containing copolymers in dilute chlorobenzene (B131634) solution have been used to investigate their aggregation behavior. polymer.cn
Table 1: UV-Vis Absorption Data for Selected this compound Derivatives
| Compound/Polymer | Solvent/State | Absorption Maxima (λmax) (nm) | Optical Bandgap (eV) | Reference |
| PFBCNTx Copolymers | Thin Film | 400-700 | ~1.83 | polymer.cn |
| Tetraazaporphyrin with four diphenylthiophene units | Not Specified | 758 (Q-band) | Not Reported | researchgate.net |
Magnetic Circular Dichroism (MCD) spectroscopy is a powerful magneto-optical technique that provides information on the electronic structure and symmetry of molecules, particularly for assigning electronic transitions that may be ambiguous in conventional absorption spectra. oup.comiupac.org MCD spectra are measured as the differential absorption of left and right circularly polarized light in the presence of a magnetic field parallel to the light beam. iupac.org
For thiophene and its derivatives, MCD spectroscopy has been instrumental in understanding their electronic states. oup.comresearchgate.net The MCD spectrum of thiophene is noted to be only slightly perturbed by substituents, classifying it as a "hard" chromophore. researchgate.net In contrast, pyrrole (B145914) and furan (B31954) are considered "soft" chromophores as their MCD spectra change significantly with substitution. researchgate.net
In the context of complex systems derived from this compound, such as tetraazaporphyrins (TAPs), MCD spectroscopy offers detailed electronic insights. For a TAP with four diphenylthiophene rings derived from 2,5-diphenyl-3,4-dicyanothiophene, the MCD spectrum shows dispersion-type absorptions (Faraday A terms) at 746 and 776 nm. researchgate.net This suggests that the two lowest unoccupied molecular orbitals (LUMOs) of this molecule could be degenerate, even though its structure deviates from ideal D4h symmetry. researchgate.net The technique has also been used to characterize nickel seco-tribenzoporphyrazines, which are minor products from the reaction involving 2,5-diamino-3,4-dicyanothiophene, helping to explain their tetraazachlorin-type UV-vis spectra. nih.gov
Theoretical calculations, such as those based on the Pariser-Parr-Pople (PPP) method or Time-Dependent Density Functional Theory (TD-DFT), are often used in conjunction with experimental MCD data to elucidate transition energies and Faraday parameters, providing a deeper understanding of the electronic structures of excited states. oup.comresearchgate.netrsc.org
Photoluminescence (PL) spectroscopy investigates the light emitted from a substance after it has absorbed photons. This technique is crucial for understanding the fate of excitons (bound electron-hole pairs) in materials for optoelectronic applications.
In the field of organic solar cells, PL quenching experiments are used to assess the efficiency of charge transfer between donor and acceptor materials. For blends of this compound-containing copolymers (PFBCNTx) and the acceptor Y6-BO, PL quenching efficiencies of over 98% have been observed. polymer.cn Specifically, the PFBCNT20:Y6-BO blend showed the highest quenching efficiency at 99.2%, indicating a very efficient photo-induced charge transfer process at the donor-acceptor interface. polymer.cn This high efficiency is a key factor in achieving high-performance solar cells. polymer.cnrsc.org
Some coordination compounds and clusters exhibit vapor-chromic photoluminescence, where their emission color changes in response to volatile organic compounds (VOCs). nih.gov This property is valuable for developing chemical sensors. While specific studies on the vapor-chromic PL of this compound itself are not detailed in the provided context, the principles are relevant to the broader class of photoluminescent materials. The mechanism often involves interactions between the analyte and the metal centers or ligands of the luminescent compound, or changes in molecular conformation or packing. nih.gov
Table 2: Photoluminescence Quenching Efficiency for DCT-Copolymer:Y6-BO Blends
| Donor Polymer | PL Quenching Efficiency (%) | Reference |
| PBDB-TF | 98.8 | polymer.cn |
| PFBCNT10 | 98.9 | polymer.cn |
| PFBCNT20 | 99.2 | polymer.cn |
| PFBCNT30 | 98.7 | polymer.cn |
Magnetic Circular Dichroism (MCD) Spectroscopy
Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This is a powerful tool for identifying the functional groups present in a molecule.
In the characterization of polymers and other complex molecules derived from this compound, FTIR is used to confirm the incorporation of specific structural units and to assess purity. For example, in the synthesis of novel photoluminescent Ag/Cu bimetallic clusters, the IR spectrum showed characteristic peaks for the cyano (C≡N) group, among others, confirming the structure of the ligands involved. nih.gov Similarly, for copolymers containing this compound, FTIR is employed alongside techniques like Nuclear Magnetic Resonance (NMR) to verify the final polymer structure. rsc.org The presence of the characteristic nitrile (C≡N) stretching vibration in the FTIR spectrum would be a key indicator of the successful incorporation of the this compound monomer.
FTIR can also be used in more advanced applications, such as in Fourier Transform Photocurrent Spectroscopy (FTPS-EQE) measurements, to determine the external quantum efficiency of photovoltaic devices. rsc.org
X-ray Crystallography for Molecular and Crystal Structure Determination
X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystal. nih.gov The crystalline atoms cause a beam of incident X-rays to diffract into many specific directions, and by measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the electron density within the crystal. nih.gov
More complex derivatives have also been studied. The crystal structure of a tetraazaporphyrin with a single thiophene ring linked at the 3,4-positions revealed that the thiophene ring is deviated from the mean plane of the four central pyrrole nitrogen atoms. nih.govresearchgate.net This distortion from planarity can have significant effects on the molecule's electronic properties and intermolecular interactions.
In another example, the crystal structure of 3-(4-cyanothiophen-3-yl)- oup.comrsc.orgcenmed.comselenadiazolo[4,5-a]pyridin-4-ium chloride, which is formed from a reaction involving this compound, was determined. iucr.org The analysis revealed that the compound crystallizes in the triclinic space group P-1 and provided detailed bond lengths and angles, such as the Se1—C1 bond length of 1.865(2) Å and the C6=N2 double bond length of 1.283(3) Å. iucr.org
Table 3: Crystallographic Data for a this compound Derivative
| Parameter | Value | Reference |
| Compound | 3-(4-cyanothiophen-3-yl)- oup.comrsc.orgcenmed.comselenadiazolo[4,5-a]pyridin-4-ium chloride | iucr.org |
| Crystal System | Triclinic | iucr.org |
| Space Group | P-1 | iucr.org |
| Se1—C1 bond length (Å) | 1.865 (2) | iucr.org |
| Se1—N2 bond length (Å) | 1.8511 (19) | iucr.org |
| C6=N2 bond length (Å) | 1.283 (3) | iucr.org |
Elemental Analysis
Elemental analysis is a fundamental analytical technique used to determine the elemental composition (by percentage) of a sample. It is a crucial step in the characterization of newly synthesized compounds to confirm their empirical formula.
For polymers derived from this compound, such as the PFBCNTx series of copolymers, elemental analysis is performed to verify the ratio of the different monomers incorporated into the final polymer chain. rsc.org The experimentally found percentages of carbon, hydrogen, nitrogen, and sulfur are compared with the calculated theoretical values for the expected polymer structure. For example, for the copolymer PFBCNT30, the calculated nitrogen content was 0.67%, while the found value was 0.58%. rsc.org Similarly, for PFBCNT20, the calculated nitrogen was 0.45% and the found value was 0.37%. rsc.org These analyses provide strong evidence for the successful synthesis of the target copolymers with the intended monomer ratios. rsc.orgrsc.org
Table 4: Elemental Analysis Data for PFBCNTx Copolymers
| Polymer | Element | Calculated (%) | Found (%) | Reference |
| PFBCNT10 | N | 0.22 | 0.14 | rsc.org |
| C | 67.10 | 66.91 | rsc.org | |
| H | 6.53 | 6.50 | rsc.org | |
| S | 20.69 | 19.93 | rsc.org | |
| PFBCNT20 | N | 0.45 | 0.37 | rsc.org |
| C | 67.34 | 67.37 | rsc.org | |
| H | 6.63 | 6.68 | rsc.org | |
| S | 20.39 | 20.03 | rsc.org | |
| PFBCNT30 | N | 0.67 | 0.58 | rsc.org |
| C | 67.59 | 67.71 | rsc.org | |
| H | 6.73 | 6.68 | rsc.org | |
| S | 20.09 | 19.73 | rsc.org |
Electrochemical Behavior and Electronic Structure of 3,4 Dicyanothiophene Derivatives
Cyclic Voltammetry for Redox Properties and Stability
Cyclic voltammetry (CV) is a fundamental electroanalytical technique used to investigate the redox behavior of 3,4-dicyanothiophene derivatives. wikipedia.org It provides crucial information on oxidation and reduction potentials, the reversibility of electron transfer processes, and the electrochemical stability of the materials. wikipedia.orglibretexts.org
In a typical CV experiment, the potential is swept linearly and then reversed, with the resulting current plotted against the applied potential. wikipedia.org For polymers containing the this compound unit, the voltammograms reveal key data about their redox properties. For instance, the onset of the first oxidation wave is used to estimate the highest occupied molecular orbital (HOMO) energy level, while the onset of the reduction wave corresponds to the lowest unoccupied molecular orbital (LUMO) energy level.
Studies on copolymers incorporating DCT, such as PB3TCN-C66, show that the strong electron-withdrawing nature of the cyano groups leads to electrochemically stable materials with deep HOMO levels. osti.gov The reversibility of the redox couple in a CV trace indicates the stability of the material in its charged state; a more reversible process suggests that the material can undergo repeated oxidation and reduction cycles without significant degradation. libretexts.org This electrochemical stability is a vital attribute for the long-term operational performance of electronic devices. electrochemsci.org
Determination of Frontier Molecular Orbital Energy Levels
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to determining the electronic and optical properties of a material. ossila.com The energy difference between these orbitals defines the electronic band gap, a key parameter in semiconductor physics. ossila.com
The HOMO level represents the energy of the highest energy orbital containing electrons and is associated with the material's ability to donate electrons (its oxidation potential). ossila.commdpi.com For donor materials in organic solar cells, a deep (low-energy) HOMO level is desirable as it generally correlates with a higher open-circuit voltage (Voc), a critical parameter for cell efficiency.
The inclusion of the this compound unit is a well-established strategy for lowering the HOMO energy level in conjugated polymers. researchgate.net The powerful electron-withdrawing effect of the two cyano groups reduces the electron density along the polymer backbone, thus stabilizing the HOMO level. researchgate.netpolymer.cn This effect has been demonstrated in various DCT-based copolymers. For example, when DCT is incorporated into a PBDB-TF polymer backbone to form ternary copolymers (PFBCNTx), the HOMO levels are systematically lowered compared to the reference polymer. polymer.cn This deep-lying HOMO is instrumental in reducing energy loss in organic solar cells. researchgate.net
The LUMO level is the lowest energy orbital devoid of electrons and relates to the material's ability to accept electrons (its reduction potential). ossila.com The energy of the LUMO is crucial for ensuring efficient electron transfer from a donor material to an acceptor material in an organic solar cell.
The energy of the LUMO level in DCT-based polymers is also influenced by the cyano groups. polymer.cn While the HOMO level is significantly lowered, the LUMO level is often determined by a combination of the constituent building blocks of the polymer. rsc.org In many DCT-based copolymers designed for solar cells, the LUMO level is strategically positioned to align with the LUMO of common non-fullerene acceptors, ensuring an adequate energetic offset for efficient charge separation. polymer.cn
The table below presents the experimentally determined frontier orbital energy levels for several polymers based on this compound.
| Polymer | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) | Source |
| PBDB-TF | -5.48 | -3.65 | 1.83 | polymer.cn |
| PFBCNT10 | -5.55 | -3.67 | 1.88 | polymer.cn |
| PFBCNT20 | -5.62 | -3.69 | 1.93 | polymer.cn |
| PFBCNT30 | -5.67 | -3.70 | 1.97 | polymer.cn |
| PB3TCN-C66 | -5.54 | -3.51 | 2.03 | osti.gov |
| PB3T-C66 | -5.29 | -3.49 | 1.80 | osti.gov |
This table is interactive. Click on the headers to sort the data.
Highest Occupied Molecular Orbital (HOMO)
Electron Affinity and Ionization Potential Considerations
Electron affinity (EA) and ionization potential (IP) are fundamental atomic and molecular properties that are analogous to the LUMO and HOMO energy levels, respectively. purdue.edu
Ionization Potential (IP) is the minimum energy required to remove an electron from a neutral atom or molecule in its gaseous state. It is conceptually related to the HOMO energy level. uni-siegen.de Materials with higher ionization potentials (and thus deeper HOMO levels) are more resistant to oxidation.
Electron Affinity (EA) is the energy change that occurs when an electron is added to a neutral atom or molecule in its gaseous state. libretexts.org It corresponds to the LUMO energy level. A high electron affinity indicates a strong capability to accept electrons. libretexts.org
Charge Transport Mechanisms in Derived Polymeric Materials
Efficient charge transport is essential for the performance of organic electronic devices. In polymeric materials derived from this compound, charge transport is a complex process governed by the material's molecular structure, morphology, and intermolecular interactions. The mechanism is often described as a percolation of charge carriers through ordered crystalline regions via hopping through disordered amorphous regions. nih.gov
The introduction of DCT can enhance charge transport properties. The planar structure and potential for strong intermolecular π-π stacking can lead to the formation of well-ordered, bi-continuous networks in thin films. researchgate.net This morphology is highly favorable for efficient charge transport. researchgate.net For example, studies on blends of the DCT-based polymer PB3TCN-C66 with a non-fullerene acceptor showed better π-π paracrystallinity and higher phase purity compared to its cyano-free counterpart, which facilitates better charge mobility. osti.gov Furthermore, investigations using grazing-incidence wide-angle X-ray scattering (GIWAXS) have shown that DCT-based polymers can adopt a favorable face-on orientation relative to the electrode surface, which is beneficial for vertical charge transport in solar cell device architectures. polymer.cn
Electrochemical Impedance Spectroscopy (EIS) for Charge Transfer Resistance
The charge transfer resistance quantifies the difficulty of moving charge carriers across an interface, for example, the donor-acceptor interface in a solar cell or the electrode-electrolyte interface. electrochemsci.org A lower Rct value signifies more efficient charge transfer. In the context of this compound derivatives, EIS can be used to evaluate how the inclusion of the DCT unit affects interfacial charge transfer. Studies on solar cells have shown that optimizing the morphology and energy level alignment through the use of DCT-based copolymers can lead to reduced charge transfer resistance, contributing to higher device efficiency. researchgate.net The analysis often involves fitting the impedance data to an equivalent circuit model, where Rct is a key parameter representing the semicircle in a Nyquist plot. electrochemsci.org
Computational and Theoretical Investigations of 3,4 Dicyanothiophene Systems
Quantum Chemical Calculation Methodologies
Quantum chemical calculations are essential for predicting the intrinsic properties of molecules and polymers derived from 3,4-dicyanothiophene. Various methodologies are employed to gain insights into their structure and electronic characteristics.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties and optimized geometries of organic molecules and polymers. researchgate.netnih.gov For systems involving this compound (DCT), DFT calculations, particularly using hybrid functionals like B3LYP, have proven effective. researchgate.netinpressco.com These calculations are instrumental in determining key electronic parameters by optimizing the molecular structure to its lowest energy state. researchgate.net
The process typically begins with the geometry optimization of the molecule or polymer chain in a vacuum, using a basis set such as 6-31G(d,p). researchgate.netinpressco.com From the optimized geometry, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. mdpi.com These frontier orbitals are critical in determining the electronic and optical properties of the material. The energy difference between the HOMO and LUMO levels, known as the energy gap, is a key factor influencing the material's conductivity and color.
Furthermore, DFT calculations allow for the derivation of important quantum chemical descriptors. nih.govnih.gov These include:
Ionization Potential (IP): The energy required to remove an electron from a molecule.
Electron Affinity (EA): The energy released when an electron is added to a molecule. nih.gov
Chemical Potential (μ): A measure of the escaping tendency of electrons from an equilibrium system. nih.govnih.gov
Chemical Hardness (η): A measure of resistance to charge transfer. nih.govnih.gov
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. nih.govnih.gov
In the context of polymer science, introducing the this compound unit into polymer backbones is a strategy to create materials with deep HOMO energy levels. researchgate.net This is due to the strong electron-withdrawing nature of the two cyano groups on the thiophene (B33073) ring. researchgate.netpolymer.cn This modification helps to reduce energy loss in applications such as organic solar cells. researchgate.netresearchgate.netosti.gov
Hartree-Fock (HF) Calculations
The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry technique that solves the Schrödinger equation for a many-electron system by approximating the wavefunction as a single Slater determinant. mdpi.com This approach is often used as a starting point for more advanced calculations. mdpi.comrsc.org In practice, HF calculations are frequently employed for the initial geometry optimization of organic molecules before applying more computationally intensive methods like DFT or Møller–Plesset perturbation theory (MP2). rsc.orgcnr.it
The geometry optimization process in HF involves iteratively solving the Roothaan-Hall equations to find the nuclear arrangement that corresponds to a minimum on the potential energy surface. greeley.org While HF provides a reasonable first approximation of the molecular geometry, it does not account for electron correlation, which can be significant for many systems. iastate.edu Consequently, for obtaining highly accurate energies and properties, methods that include electron correlation, such as DFT, are typically preferred. rsc.org Nevertheless, HF remains a valuable and computationally efficient tool for preliminary structural analysis. rsc.orgscirp.org
SCF-CNDO/2-CO Method for Polymeric Systems
For polymeric systems, the Self-Consistent Field (SCF) method with Complete Neglect of Differential Overlap (CNDO/2) and Crystal Orbital (CO) formalism offers a semi-empirical approach to study their electronic structure. pku.edu.cn This method has been specifically applied to investigate polythiophene derivatives, including poly(this compound) (PDCNT). pku.edu.cn
A theoretical study using the SCF-CNDO/2-CO method on various substituted polythiophenes revealed significant insights into the effect of different functional groups on the polymer's properties. pku.edu.cn It was found that substituting the thiophene ring with either electron-donating groups (like -CH₃ or -OCH₃) or electron-withdrawing groups (like -CN) leads to a decrease in the energy gap (Eg) compared to unsubstituted polythiophene. pku.edu.cn
Key findings for poly(this compound) from these calculations include:
The introduction of the two cyano groups at the 3 and 4 positions does not significantly alter the planarity of the polythiophene backbone. pku.edu.cn
The substitution with electron-withdrawing cyano groups increases both the ionization potential and the electron affinity of the polymer. pku.edu.cn This makes the material more favorable for n-type doping. pku.edu.cn
Both the valence band and the conduction band widths are smaller compared to unsubstituted polythiophene. pku.edu.cn
| Polymer Derivative | Substituent Type | Effect on Energy Gap (Eg) | Effect on Ionization Potential | Effect on Electron Affinity | Favored Doping Type |
|---|---|---|---|---|---|
| Poly(this compound) | Electron-Withdrawing | Decrease | Increase | Increase | n-type |
| Poly(3,4-dimethylthiophene) | Electron-Donating | Decrease | Decrease | Decrease | p-type |
| Poly(3,4-dimethoxythiophene) | Electron-Donating | Decrease | Decrease | Decrease | p-type |
Molecular Dynamics (MD) Simulations for Solvation Effects and Molecular Interactions
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. nih.govosti.gov By simulating the interactions between a solute, such as a this compound derivative, and the surrounding solvent molecules, MD can provide deep insights into solvation effects and other molecular interactions. nih.govacs.org These simulations are crucial for bridging the gap between theoretical calculations on isolated molecules and experimental observations in solution or in solid-state blends. nih.govacs.org
In the context of this compound systems, MD simulations can be employed to:
Analyze Solvation Shells: Understand how solvent molecules arrange themselves around the thiophene derivative and how this structure changes with different solvents.
Elucidate Reaction Mechanisms: In studies of chemical reactivity, MD simulations can help explain observed kinetic trends by revealing the specific molecular interactions that govern the reaction pathway. For instance, simulations have been used to understand the reversal in reactivity for a related isomer, 3,5-dicyanothiophene, with different nucleophiles in water. nih.govacs.org
Predict Morphological Properties: In materials science, MD simulations are used to model the morphology of polymer blends, which is critical for the performance of organic electronic devices. researchgate.netcolab.ws These simulations can reveal how different polymer chains pack together and form distinct domains. nih.gov
The process involves setting up a simulation box containing the molecule of interest and a large number of solvent molecules. The interactions between all atoms are described by a force field, and Newton's equations of motion are solved iteratively to track the trajectory of each atom. This allows for the analysis of dynamic processes and the calculation of thermodynamic properties. osti.gov
Electronic Structure Analysis
The analysis of the electronic structure of this compound and its polymeric derivatives is fundamental to understanding their potential in electronic applications. This involves calculating the arrangement and energies of electrons within the material.
Band Structure Calculations for Polymeric Derivatives
For crystalline or semi-crystalline polymeric systems like poly(this compound), the discrete molecular orbitals of the monomer merge into continuous energy bands. The calculation of this band structure is essential for predicting the polymer's electronic conductivity. The key features of a band structure are the valence band (analogous to the HOMO) and the conduction band (analogous to the LUMO), separated by an energy gap or band gap (Eg). iastate.edu
Theoretical investigations on polythiophene derivatives have shown that substituents have a profound impact on the band structure. pku.edu.cn Using the SCF-CNDO/2-CO method, it was determined that for poly(this compound), the strong electron-withdrawing nature of the cyano groups leads to a stabilization of both the valence and conduction bands, resulting in a higher ionization potential and electron affinity compared to unsubstituted polythiophene. pku.edu.cn While this increases the energy required to remove an electron, it also makes the polymer more receptive to accepting electrons, which is a desirable characteristic for n-type semiconductor materials. pku.edu.cn
Influence of Substituents on Energy Gaps
The introduction of cyano (-CN) groups at the 3 and 4 positions of the thiophene ring has a profound impact on its electronic structure. The strong electron-withdrawing nature of the cyano groups leads to a significant lowering of both the HOMO and LUMO energy levels. This effect is crucial in designing polymer donors for organic solar cells, as a deep-lying HOMO level is associated with a higher open-circuit voltage and reduced energy loss. researchgate.net
Theoretical calculations on various cyano derivatives of thiophene and terthiophenes have shown that the position of the cyano group distinctly affects the electronic properties. researchgate.net While a cyano group in the alpha position (2 or 5 position) of a thiophene ring tends to cause a larger bathochromic (red) shift in the absorption spectrum compared to a beta-substituted (3 or 4 position) cyano group, the dicyano substitution at the 3 and 4 positions is particularly effective at lowering the frontier orbital energies. researchgate.net
Furthermore, computational studies on substituted oligothiophenes have demonstrated that sterically demanding substituents can induce a twist in the conjugated backbone, which in turn increases the HOMO-LUMO gap. irjweb.com This highlights the interplay between electronic and steric effects in tuning the energy gap of this compound-based systems.
Coplanarity and Steric Hindrance Effects on Conformation
The conformation of conjugated polymers, particularly the planarity of the backbone, is a key determinant of their electronic properties. A more planar conformation generally leads to enhanced π-orbital overlap, which facilitates charge transport and often results in a smaller energy gap. Computational studies have provided significant insights into how substituents on the this compound ring and in resulting polymers influence their three-dimensional structure.
The attachment of cyano groups directly to the thiophene ring at the 3 and 4 positions is considered to minimize steric hindrance compared to substitution on a vinylene linker group attached to the ring. dtic.mil This structural feature is advantageous for achieving a more coplanar arrangement of the polymer backbone. DFT calculations on polymers containing the this compound (DCT) unit have shown that the DCT unit can adopt a reverse arrangement relative to adjacent thiophene units, which promotes a pseudo-linear conformation of the polymer chains. This linearity is conducive to compact π-π stacking and higher crystallinity, which are beneficial for charge mobility. researchgate.net
Theoretical calculations on a class of conjugated oligomers have demonstrated that sterically demanding substituents can induce significant twisting in the conjugated backbone. irjweb.com This twisting reduces the effective conjugation length and consequently increases the HOMO-LUMO gap. Conversely, the presence of intramolecular interactions, such as S···O bonds, can help to enforce a more planar structure. irjweb.com In the case of this compound polymers, noncovalent S···N interactions between the thiophene's sulfur and the cyano's nitrogen can contribute to a more coplanar conjugated backbone and stronger interchain interactions. researchgate.net
The balance between the electronic effects of the cyano groups, which favor planarity through resonance and potential intramolecular interactions, and the steric bulk of other substituents is therefore critical in controlling the conformation and ultimately the electronic properties of this compound-based materials.
Reactivity Descriptors and Electrophilicity Scales
Computational chemistry provides a powerful toolkit for quantifying the reactivity of molecules through various descriptors derived from their electronic structure. For this compound and related systems, these descriptors offer insights into their electrophilic nature, which is a key aspect of their chemical behavior.
Chemical Potential (μ) and Chemical Hardness (η)
The chemical potential (μ) and chemical hardness (η) are fundamental reactivity descriptors. The chemical potential indicates the tendency of electrons to escape from a system, while chemical hardness represents the resistance to a change in electron distribution. nih.govacs.org These parameters can be estimated from the energies of the HOMO (E_HOMO) and LUMO (E_LUMO) as follows:
μ ≈ (E_HOMO + E_LUMO) / 2 η ≈ (E_LUMO - E_HOMO)
A more negative chemical potential signifies a better electron-accepting capability. researchgate.net The presence of two strong electron-withdrawing cyano groups in this compound is expected to result in a significantly negative chemical potential. Chemical hardness is a measure of the molecule's stability; a large HOMO-LUMO gap corresponds to high hardness and low reactivity, whereas a small gap indicates low hardness and high reactivity. biomedres.us
Global Electrophilicity Index (ω)
The global electrophilicity index (ω) is a measure of the stabilization in energy when a system acquires an additional electronic charge from the environment. It is defined as:
ω = μ² / (2η)
This index is particularly useful for quantifying the electrophilic character of a molecule. nih.govacs.org A higher value of ω indicates a greater electrophilic nature. For dicyanothiophenes, the strong electron-withdrawing cyano groups are expected to lead to a high electrophilicity index.
Computational studies on 3,5-dicyanothiophene and other substituted thiophenes have calculated this index and demonstrated its correlation with experimental reactivity. nih.gov
Linear Free Energy Relationships (LFER) and Mayr's Electrophilicity Parameter (E)
Linear free energy relationships (LFERs) provide a bridge between theoretical descriptors and experimental reactivity. Mayr's electrophilicity scale is a prominent example, where the reactivity of an electrophile is quantified by the parameter 'E'. This parameter is determined from the kinetics of its reactions with a series of standard nucleophiles. nih.govacs.org
The relationship is given by the equation:
log k = s_N (N + E)
where 'k' is the second-order rate constant, and 'N' and 's_N' are nucleophile-specific parameters.
Kinetic and theoretical studies on 3,5-dicyanothiophene have successfully determined its 'E' parameter and integrated it into Mayr's scale. nih.govacs.org These studies have also found a strong linear correlation between the experimentally determined 'E' parameters and the computationally calculated global electrophilicity index (ω) for a series of thiophenes. This correlation underscores the predictive power of computational models, allowing for the estimation of the electrophilicity of new thiophene derivatives for which experimental data may not be available. nih.gov Given the structural similarities, a similar high electrophilicity and a corresponding negative 'E' parameter would be anticipated for this compound.
| Compound | E_HOMO (eV) | E_LUMO (eV) | μ (eV) | η (eV) | ω (eV) | Mayr's E |
|---|---|---|---|---|---|---|
| 3,5-Dicyanothiophene | -8.32 | -3.69 | -6.01 | 4.63 | 3.90 | -19.57 |
| 3-Cyano-5-nitrothiophene | -8.62 | -4.34 | -6.48 | 4.28 | 4.91 | -17.02 |
| 3,5-Dinitrothiophene | -8.91 | -4.99 | -6.95 | 3.92 | 6.16 | -15.17 |
Data adapted from kinetic and theoretical studies on substituted thiophenes. nih.govmdpi.com The parameters were calculated using DFT at the B3LYP/6-311G(d,p) level in acetonitrile.
Intermolecular Interaction Analysis
The arrangement of molecules in the solid state is governed by a complex network of intermolecular interactions, which dictates the crystal packing and ultimately influences the material's bulk properties. Computational methods are essential for quantifying and understanding these non-covalent interactions in this compound systems.
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts in a crystal. acs.orgchalcogen.ro This method maps various properties onto the surface that represents the boundary of a molecule within the crystal, providing a detailed picture of the close contacts between neighboring molecules. For a derivative of this compound, specifically 3-(4-cyanothiophen-3-yl)- researchgate.netnih.govmdpi.comselenadiazolo[4,5-a]pyridin-4-ium chloride, Hirshfeld analysis revealed significant contributions from N···H/H···N, C···H/H···C, and H···H contacts to the crystal packing. acs.orgchalcogen.ro It also highlighted the presence of strong chalcogen interactions (Se···Cl and Se···S). acs.orgchalcogen.ro For the parent this compound molecule, one would expect C-H···N and C-H···S hydrogen bonds, as well as π-π stacking interactions between the thiophene rings, to be important features of its crystal packing. The antiparallel arrangement of cyano groups could also lead to stabilizing CN···CN interactions. rsc.org
Energy-framework computational analysis provides a quantitative measure of the interaction energies between molecular pairs within a crystal. mdpi.com This method calculates the electrostatic, dispersion, and total interaction energies, which can be visualized as frameworks to illustrate the nature and strength of the crystal packing. For instance, in a study of methyl-3-aminothiophene-2-carboxylate, energy-framework analysis showed that dispersion energy was the dominant stabilizing force in the crystal packing, although strong N-H···O hydrogen bonds also contributed significantly to the electrostatic energy. mdpi.com A similar analysis of this compound crystals would likely reveal a significant contribution from dispersion forces arising from π-π stacking, complemented by the electrostatic contributions from interactions involving the polar cyano groups.
Quantum Theory of Atoms in Molecules (QTAIM) is another theoretical tool used to analyze intermolecular interactions. acs.orgchalcogen.ro QTAIM analysis can identify and characterize bond critical points between atoms, providing evidence for specific interactions and estimating their strength. This method has been used to further analyze the supramolecular interactions in derivatives of this compound, confirming the nature of the interactions suggested by the crystal structure and Hirshfeld analysis. acs.orgchalcogen.ro The combination of these computational techniques provides a comprehensive understanding of the forces driving the self-assembly of this compound molecules in the solid state.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as normalized contact distance (d_norm) onto the molecular surface, it provides a detailed picture of the close contacts that stabilize the crystal structure.
The quantitative breakdown of these interactions, derived from the two-dimensional fingerprint plots, highlights the significance of each contact type in the molecular packing. The contributions are dominated by H···H, N···H, and C···H contacts, which collectively account for a major portion of the crystal packing. researchgate.net
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 22.2 |
| N···H/H···N | 17.9 |
| C···H/H···C | 14.0 |
| Se···H/H···Se | 2.4 |
| S···C/C···S | 3.1 |
| Se···Cl/Cl···Se | 0.1 |
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous method for analyzing the electron density topology to define atoms, chemical bonds, and intermolecular interactions. wikipedia.org This analysis identifies critical points in the electron density, such as bond critical points (BCPs), which characterize the nature and strength of interactions.
For the this compound derivative, 3-(4-cyanothiophen-3-yl)- iucr.orgiucr.orgresearchgate.netselenadiazolo[4,5-a]pyridin-4-ium chloride, QTAIM analysis was conducted using density functional theory (DFT) at the ωB97XD/6–311++G** level of theory. iucr.orgiucr.orgresearchgate.net The study confirmed the presence of BCPs for the strong chalcogen bonds (Se···Cl and Se···S) that were suggested by the Hirshfeld analysis. iucr.orgresearchgate.netresearchgate.net The properties at these critical points—such as the low magnitude of the electron density (ρ), the positive values of the Laplacian of electron density (∇²ρ), and near-zero values of energy density—are characteristic of non-covalent interactions, specifically chalcogen bonds. researchgate.net
| Interaction | Topological Parameter | Value |
|---|---|---|
| Se···Cl | Electron Density (ρ) | Low |
| Laplacian of Electron Density (∇²ρ) | Positive | |
| Energy Density | Near-zero | |
| Se···S | Electron Density (ρ) | Low |
| Laplacian of Electron Density (∇²ρ) | Positive | |
| Energy Density | Near-zero |
π-π Stacking Interactions in Crystal Packing
π-π stacking interactions are crucial non-covalent forces in the crystal engineering of aromatic compounds, including thiophene-based systems. These interactions significantly influence the electronic properties and structural organization of materials.
In the crystal structure of 3-(4-cyanothiophen-3-yl)- iucr.orgiucr.orgresearchgate.netselenadiazolo[4,5-a]pyridin-4-ium chloride, π-π stacking interactions between the thiophene rings of adjacent molecules are a key feature of the crystal packing. iucr.org The analysis of the crystal structure reveals that these interactions organize the molecules into ribbons that extend along the direction. iucr.org The geometry of this interaction is characterized by a specific distance and slippage between the centroids of the interacting thiophene rings. iucr.org
| Parameter | Value (Å) |
|---|---|
| Centroid-Centroid Distance | 3.849 (2) |
| Slippage | 1.831 |
These stacking arrangements, along with other intermolecular forces like hydrogen and chalcogen bonds, create a stable three-dimensional network that defines the supramolecular architecture of the crystal. iucr.org
Mechanistic Studies in 3,4 Dicyanothiophene Chemistry
Reaction Mechanism of Sigma-Adduct Formation
The formation of σ-adducts is a key reaction in the chemistry of electron-deficient aromatic and heteroaromatic compounds like dicyanothiophenes. The process typically involves the nucleophilic addition of an amine to an electron-poor carbon atom of the thiophene (B33073) ring.
In the case of the related 3,5-dicyanothiophene, studies have shown that its reaction with cyclic secondary amines leads to the formation of σ-adducts. nih.govacs.org The generally accepted mechanism proceeds through a zwitterionic intermediate (IZ±). This intermediate is formed in what is often the rate-determining step of the reaction. nih.govacs.org Subsequently, this zwitterionic species rapidly transforms into the final σ-adduct. nih.govacs.org This mechanism is a common pathway for σ-complexation processes. nih.govacs.org
The reaction can be represented as follows:
Nucleophilic Attack: The amine attacks the electron-deficient C-2 position of the dicyanothiophene ring.
Formation of Zwitterionic Intermediate: This attack results in the formation of a short-lived zwitterionic intermediate.
Proton Transfer: A rapid proton transfer, often facilitated by a base (which can be another amine molecule), leads to the final, more stable, anionic σ-adduct. researchgate.net
Kinetic studies on analogous systems, such as 2-phenoxy-3,5-dinitropyridine reacting with aliphatic amines, also support a mechanism where the reversible formation of anionic σ-adducts occurs rapidly. nih.gov In some instances, the rate-limiting step can be the proton transfer from the initially formed zwitterion to a base. nih.gov
Kinetic Studies of Nucleophilic Additions
Kinetic investigations of nucleophilic additions to dicyanothiophenes provide quantitative data on their reactivity. Spectrophotometry is a common technique used to monitor the kinetics of these reactions, typically by observing the appearance of the σ-adduct which absorbs at a different wavelength than the reactants. nih.govacs.org
For the reaction of 3,5-dicyanothiophene with a series of cyclic secondary amines in both water and acetonitrile, a single relaxation process is observed, which corresponds to the formation of the σ-adducts. nih.govacs.org The studies are conducted under pseudo-first-order conditions, with a large excess of the nucleophile. nih.govacs.org
The reactivity of these systems can be quantified and compared using linear free energy relationships, such as the one developed by Mayr. nih.govacs.org The Mayr equation, log k = sN(N + E), relates the second-order rate constant (k) to the nucleophilicity parameter (N), the nucleophile-specific sensitivity parameter (sN), and the electrophilicity parameter (E). nih.govacs.org
Kinetic data for the reaction of 3,5-dicyanothiophene with cyclic secondary amines at 20°C is presented below.
Table 1: Second-Order Rate Constants and Brønsted Coefficients for the Reaction of 3,5-Dicyanothiophene with Amines.
| Amine | Solvent | pKaH | k1 (M-1s-1) | βnuc |
|---|---|---|---|---|
| Pyrrolidine | H2O | 11.27 | 1.25 x 10-2 | 0.39 |
| Piperidine | H2O | 11.12 | 1.00 x 10-2 | |
| Morpholine | H2O | 8.33 | 1.58 x 10-4 | |
| Pyrrolidine | CH3CN | 19.58 | 2.51 x 102 | 0.61 |
| Piperidine | CH3CN | 18.92 | 1.00 x 102 | |
| Morpholine | CH3CN | 16.61 | 3.16 |
Data sourced from a study on 3,5-dicyanothiophene. nih.gov
The Brønsted coefficient (βnuc), derived from plotting the logarithm of the rate constant against the pKaH of the conjugate acids of the amines, provides insight into the nature of the transition state. nih.gov Values of βnuc around 0.5 suggest that the C-N bond formation is about half-complete in the transition state, which is characteristic of σ-complexation reactions where the formation of the zwitterionic intermediate is the rate-limiting step. nih.govacs.org
Influence of Electronic Deactivation by Cyano Groups on Reaction Pathways
The presence of two cyano (-CN) groups on the thiophene ring has a profound influence on its chemical reactivity. Cyano groups are strongly electron-withdrawing, which deactivates the thiophene ring towards electrophilic substitution but significantly activates it for nucleophilic attack. acs.orgchinesechemsoc.org
This electronic deactivation lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the thiophene system. acs.org A lower LUMO energy makes the molecule a better electron acceptor and more susceptible to attack by nucleophiles. The introduction of cyano groups into a polymer backbone, for example, can effectively lower the LUMO level, which is a key strategy in designing materials for organic electronics. acs.org
The electron-withdrawing effect of cyano groups is quantifiable. In a comparative study of thiophene electrophiles, the substitution of a nitro group with a cyano group in a related thiophene system resulted in a decrease in electrophilicity (E parameter) by approximately 3 units. nih.govacs.org This highlights the potent electronic influence of the cyano substituent. The strong electron-withdrawing nature of dicyano groups can induce intense intramolecular charge transfer (ICT), leading to unique photophysical properties. chinesechemsoc.org This effect is crucial in the development of materials for applications like organic solar cells, where tuning the electronic properties is essential for performance. rsc.org
Role of Intermediates in Complex Condensation Reactions
Condensation reactions involving dicyanothiophene derivatives often proceed through a series of reactive intermediates. These reactions are fundamental in synthesizing larger, more complex structures like macrocycles and polymers.
For instance, the reaction of 2,5-diamino-3,4-dicyanothiophene with 1,3-diiminoisoindoline (B1677754) can lead to different products depending on the reaction conditions. surrey.ac.uk In 2-methoxyethanol, an intermediate two-unit compound, 1-imino-3-(5-amino-3,4-dicyano-2-thienyl)iminoisoindoline, is formed. surrey.ac.uk This intermediate can be isolated and further reacted, although attempts to induce cyclization into a macrocycle were unsuccessful. surrey.ac.uk In dimethylformamide, the same reactants yield an open-chain compound, indicating that the solvent plays a crucial role in directing the reaction pathway and stabilizing certain intermediates over others. surrey.ac.uk
In carbonyl condensation reactions, the key intermediate is typically an enolate anion. libretexts.org This anion is formed by the removal of an acidic alpha-hydrogen by a base. The resulting nucleophilic enolate then attacks an electrophilic carbonyl carbon, leading to a tetrahedral intermediate that is subsequently protonated. libretexts.org While 3,4-dicyanothiophene itself doesn't undergo classic aldol-type condensations, its derivatives with appropriate functional groups can participate in complex multi-step condensation sequences where the stability and reactivity of intermediates dictate the final product structure. surrey.ac.uk The failure of certain intermediates to cyclize highlights the kinetic and thermodynamic barriers that can be present in these complex reaction landscapes. surrey.ac.uk
Investigation of Anomalous Reactions (e.g., Hydride Transfer)
In the course of studying the chemistry of dicyanothiophene derivatives, unexpected or anomalous reactions can be observed. One such reaction is hydride transfer, where a hydride ion (H⁻) is transferred from a donor molecule to an acceptor.
An anomalous reaction was noted during studies of the two-unit intermediate formed from 2,5-diamino-3,4-dicyanothiophene and 1,3-diiminoisoindoline. surrey.ac.uk When this intermediate was reacted with benzaldehyde, the expected Schiff's base was not formed. Instead, a reduced product was obtained, which was postulated to arise from a hydride transfer reaction. surrey.ac.uk Similar anomalous reductions were observed in related systems, suggesting that under certain conditions, these molecules can act as hydride donors. surrey.ac.uk
Hydride transfer reactions are well-documented in other areas of chemistry, often involving organometallic complexes or specific organic molecules capable of donating a hydride. rsc.orguni-muenchen.denih.gov The driving force for such a reaction is the formation of a more stable product. In the context of the dicyanothiophene derivative, the specific structural features of the intermediate likely facilitate the release of a hydride ion to reduce the benzaldehyde. The investigation of such anomalous pathways is crucial as it can reveal novel reactivity patterns and lead to the development of new synthetic methodologies.
Potential Biological Applications of 3,4 Dicyanothiophene Derived Structures
Overview of Thiophene (B33073) Derivatives in Medicinal Chemistry
Thiophene, a five-membered heterocyclic compound containing a sulfur atom, is a prominent structural motif in a multitude of pharmacologically active molecules. derpharmachemica.comeprajournals.com Its derivatives are known to exhibit a broad spectrum of therapeutic properties, including anti-inflammatory, antimicrobial, analgesic, anticancer, and antioxidant activities. eprajournals.comencyclopedia.pubsoeagra.com The versatility of the thiophene nucleus allows for the synthesis of a vast library of compounds with diverse substitution patterns, leading to a wide range of biological effects. derpharmachemica.comnih.gov
The development of synthetic methodologies, such as the Gewald reaction, has facilitated the efficient construction of polysubstituted thiophenes, further expanding the chemical space for drug discovery. derpharmachemica.comscholarsresearchlibrary.com This has enabled medicinal chemists to systematically explore the structure-activity relationships of thiophene derivatives, leading to the identification of potent and selective therapeutic agents. nih.gov Several commercially available drugs, including the anti-inflammatory agents tiaprofenic acid and tenidap, contain a thiophene ring, highlighting the clinical significance of this heterocyclic system. encyclopedia.pubjapsonline.com
Exploration of Biological Activity in Substituted Thiophenes and Related Heterocycles
The biological activities of thiophene derivatives are highly dependent on the nature and position of the substituents on the thiophene ring. mdpi.com This section explores the key biological properties of substituted thiophenes, with a focus on their potential therapeutic applications.
Thiophene derivatives have emerged as a promising class of antimicrobial agents with activity against a range of bacterial and fungal pathogens. soeagra.comresearchgate.net The antimicrobial efficacy of these compounds is often attributed to the presence of specific functional groups and their arrangement on the thiophene core. mdpi.com For instance, the introduction of a thiazolidinone ring to a thiophene scaffold has been shown to enhance antimicrobial activity. soeagra.com
Several studies have reported the synthesis and evaluation of novel thiophene derivatives with significant antimicrobial properties. For example, a series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives demonstrated potent antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi. d-nb.info Another study highlighted a thiophene derivative that was particularly effective against several bacterial strains with a minimum inhibitory concentration (MIC) value of 0.87 µM/ml. ijpsjournal.com The antimicrobial activity of benzo[b]thiophene derivatives appears to be more influenced by substitution on the thiophene ring itself rather than on the fused benzene (B151609) ring. mdpi.com
Table 1: Antimicrobial Activity of Selected Thiophene Derivatives
| Compound | Test Organism | Activity (MIC) | Reference |
|---|---|---|---|
| Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | S. aureus, B. subtilis, E. coli, S. typhi | 0.81 µM/ml | d-nb.info |
| Thiophene derivative S1 | S. aureus, B. subtilis, E. coli, S. typhi | 0.87 µM/ml | ijpsjournal.com |
| Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | Gram-positive bacteria and yeast | 16 µg/mL | mdpi.com |
| Cyclohexanol-substituted 3-bromobenzo[b]thiophene | Gram-positive bacteria and yeast | 16 µg/mL | mdpi.com |
The development of novel anticancer agents is a critical area of research, and thiophene derivatives have shown considerable promise in this field. sci-hub.setechscience.com Their mechanism of action often involves the inhibition of key enzymes and signaling pathways implicated in cancer cell proliferation and survival. nih.govnih.gov
Numerous studies have demonstrated the potent antiproliferative activity of substituted thiophenes against various cancer cell lines. For instance, a series of substituted 4-(5-arylthiophen-2-yl)benzamidines displayed submicromolar antiproliferative activities against a panel of 60 human cell lines. nih.gov Another study reported on thiophene derivatives containing sulfonamide and amide groups that showed good anticancer activity against A549, HeLa, MCF-7, and Du-145 cell lines, with some compounds exhibiting IC50 values in the range of 1.81 to 2.52 μM. benthamdirect.com The introduction of a benzothiazole (B30560) moiety to the thiophene structure has been shown to enhance anticancer activity. sci-hub.se Furthermore, some thiophene derivatives have been identified as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) and AKT, both of which are crucial targets in cancer therapy. mdpi.com
Table 2: Antiproliferative Activity of Selected Thiophene Derivatives
| Compound Class | Cell Line(s) | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Substituted 4-(5-arylthiophen-2-yl)benzamidines | 60 human cell lines | Submicromolar | nih.gov |
| 3-Sulfamoylbenzo[b]thiophene-4-carboxamides | MCF-7, HeLa, A-549, Du-145 | 1.81 to 9.73 μM | benthamdirect.com |
| Thiophene-quinoline hybrids | HeLa, MCF-7 | Potent and selective | nih.gov |
| Fused thienopyrrole and pyrrolothienopyrimidine | HepG2, PC-3 | 3.023 - 7.472 µM | mdpi.com |
| 3-Aryl thiophene-2-aryl/heteroaryl chalcones | HCT-15 | 21 µg/mL | rasayanjournal.co.in |
Thiophene-containing compounds have a well-established history as effective analgesic and anti-inflammatory agents. eprajournals.comnih.gov The anti-inflammatory drug tenidap, for example, features a thiophene core. japsonline.comcapes.gov.br The anti-inflammatory and analgesic activities of these derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of inflammation and pain. encyclopedia.pub
Research has led to the synthesis of novel tetra-substituted thiophenes with significant anti-inflammatory activity. capes.gov.brtandfonline.com In one study, a series of these compounds were screened, and the most potent candidate provided 64% protection in a carrageenan-induced rat paw edema model. capes.gov.br Another investigation of 2-nitro-3-substituted-amino benzo[b]thiophenes reported analgesic and anti-inflammatory activities comparable to the well-known drug phenylbutazone. nih.gov The presence of specific substituents, such as a 4-chlorophenyl group, has been shown to contribute significantly to the anti-inflammatory and analgesic profile of these compounds. tandfonline.com
Table 3: Anti-inflammatory and Analgesic Activity of Selected Thiophene Derivatives
| Compound Class | Activity Model | Result | Reference |
|---|---|---|---|
| Tetra substituted thiophenes | Carrageenan-induced rat paw edema | Up to 64% protection | capes.gov.br |
| 2-Nitro-3-substituted-amino benzo[b]thiophenes | Not specified | Comparable to phenylbutazone | nih.gov |
| Tetra substituted thiophenes with coumarin (B35378) moiety | Carrageenan-induced rat paw edema | Up to 77% protection | tandfonline.com |
| Tetra substituted thiophenes (analgesic) | Acetic acid-induced writhing | Up to 56% inhibition | tandfonline.com |
Antiproliferative and Anticancer Activity
Computational Approaches for Biological Activity: Molecular Docking Studies
Molecular docking is a powerful computational tool used in drug discovery to predict the binding orientation and affinity of a small molecule to a target protein. This in silico method plays a crucial role in understanding the structure-activity relationships of potential drug candidates and in guiding the design of more potent and selective inhibitors. mdpi.comrjraap.com
In the context of thiophene derivatives, molecular docking studies have been instrumental in elucidating their mechanism of action at the molecular level. For example, docking studies have been used to investigate the binding of thiophene-based compounds to the active sites of enzymes such as cyclooxygenase-2 (COX-2), a key target for anti-inflammatory drugs. mdpi.com These studies have helped to identify the key amino acid residues involved in the interaction and to rationalize the observed biological activities. mdpi.com Similarly, molecular docking has been employed to explore the binding of thiophene derivatives to the kinase domain of cancer-related proteins, providing insights into their antiproliferative effects. nih.gov The results from these computational studies often correlate well with experimental findings and provide a valuable framework for the rational design of novel thiophene-based therapeutic agents. mdpi.com
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for incorporating 3,4-dicyanothiophene (DCT) into conjugated polymers, and how do these methods influence polymer properties?
- Methodology : DCT is typically integrated into polymer backbones via Stille or Suzuki coupling reactions due to its electron-deficient nature, which enhances charge transport. For example, ternary copolymerization of DCT with electron-rich monomers (e.g., benzodithiophene derivatives) and halogen-free comonomers optimizes energy level alignment and film morphology. Researchers use nuclear magnetic resonance (NMR) and gel permeation chromatography (GPC) to confirm structural integrity and molecular weight distribution .
- Impact : Adjusting the DCT content (e.g., 25–75 mol%) in copolymers like PBCNT-series polymers improves power conversion efficiency (PCE) in organic solar cells (OSCs) by reducing energy loss and enhancing open-circuit voltage (VOC) .
Q. How does DCT contribute to reducing non-radiative recombination energy loss in organic solar cells?
- Mechanism : The strong electron-withdrawing cyano groups in DCT lower the highest occupied molecular orbital (HOMO) energy levels of donor polymers, minimizing the energy offset between donor and acceptor materials. This reduces charge recombination and non-radiative energy losses (ΔEnr), as demonstrated in DCT-based terpolymers achieving ΔEnr as low as 0.22 eV .
- Validation : Transient absorption spectroscopy and electroluminescence quantum efficiency (EQEEL) measurements quantify energy loss reduction, correlating with PCE improvements up to 16.6% in Y6-BO-based OSCs .
Q. What spectroscopic techniques are critical for characterizing DCT-based polymers?
- Techniques : Ultraviolet-visible (UV-Vis) spectroscopy identifies optical bandgaps, while cyclic voltammetry (CV) determines HOMO/lowest unoccupied molecular orbital (LUMO) levels. Grazing-incidence wide-angle X-ray scattering (GIWAXS) analyzes molecular packing and crystallinity, which are crucial for charge transport .
- Case Study : In PBCNT75:Y6-BO blends, GIWAXS revealed preferential face-on orientation, enabling high hole mobility (>10<sup>−3</sup> cm<sup>2</sup> V<sup>−1</sup> s<sup>−1</sup>) and reduced bimolecular recombination .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported PCE values for DCT-based polymers across different acceptor systems?
- Analysis Framework :
Material Purity : Verify monomer purity via high-performance liquid chromatography (HPLC) to eliminate batch-to-batch variability.
Morphology Optimization : Use solvent additives (e.g., 1,8-diiodooctane) or thermal annealing to refine phase separation.
Device Architecture : Compare inverted vs. conventional structures to isolate interfacial effects. For instance, DCT polymers paired with PC71BM acceptors showed lower PCE (10–12%) than Y6-BO (15–16.6%) due to reduced miscibility .
- Data Reconciliation : Cross-validate external quantum efficiency (EQE) and current density-voltage (J-V) curves under standardized AM1.5G illumination to minimize measurement discrepancies .
Q. What strategies optimize the ternary copolymer design of DCT-based polymers for balanced charge transport and mechanical stability?
- Design Principles :
- Comonomer Selection : Incorporate flexible alkyl side chains (e.g., 2-ethylhexyl) to enhance mechanical durability without sacrificing charge mobility.
- Random vs. Block Copolymerization : Random terpolymers (e.g., PBCNT75) achieve better phase separation than block copolymers, as shown by atomic force microscopy (AFM) and tensile testing .
Q. How do solvent choice and processing conditions affect the morphology and efficiency of DCT-based active layers?
- Solvent Engineering : High-boiling-point solvents (e.g., chlorobenzene) promote slower crystallization, yielding larger donor-acceptor domains. Conversely, low-boiling-point solvents (e.g., chloroform) result in finer phase separation but increased defect density .
- Process Optimization : Blade-coating vs. spin-coating impacts film uniformity. Blade-coated DCT:Y6-BO films showed 5% higher PCE due to improved molecular alignment, validated by polarized optical microscopy .
Contradictions and Emerging Challenges
Q. Why do some studies report conflicting trends between DCT content and device stability?
- Hypothesis : Excessive DCT (>75 mol%) induces backbone rigidity, leading to brittle films and delamination under thermal stress. However, moderate DCT (50 mol%) balances mechanical and electronic properties, as evidenced by accelerated aging tests (85°C/85% RH for 500 hours) showing <10% PCE degradation .
- Resolution : Use cross-linkable comonomers (e.g., vinyl groups) or interfacial layers (e.g., ZnO nanoparticles) to enhance stability without compromising efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
